molecular formula C18H19NO6 B2620289 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-13-0

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

货号 B2620289
CAS 编号: 1798491-13-0
分子量: 345.351
InChI 键: UKFUSDNRLHIIPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations, which are commonly found in NSCLC patients.

作用机制

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Additionally, its behavior in different tissues (e.g., liver, kidney, brain) may vary due to varying microenvironments.

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development and optimization . . . 🌟

实验室实验的优点和局限性

The advantages of using 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments include its potent and selective activity against EGFR T790M mutations, which makes it a valuable tool for studying the biology of this resistance mechanism. Its irreversible binding to EGFR also allows for prolonged inhibition of signaling pathways, which may be useful in certain experimental settings. However, its high selectivity for T790M-mutant EGFR may limit its utility in studying other EGFR mutations or wild-type EGFR.

未来方向

There are several potential future directions for the development and use of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. These include:
1. Combination therapy: this compound may be combined with other agents, such as chemotherapy or immune checkpoint inhibitors, to improve treatment outcomes in NSCLC patients.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to this compound and other EGFR TKIs, as well as to monitor treatment response and resistance.
3. Resistance mechanisms: Continued study of resistance mechanisms to EGFR TKIs, including T790M-independent mechanisms, may lead to the development of new treatment strategies.
4. Other cancer types: this compound and other EGFR TKIs may be evaluated for their efficacy in other cancer types that harbor EGFR mutations, such as head and neck cancer and colorectal cancer.
In conclusion, this compound is a promising EGFR TKI for the treatment of NSCLC. Its potent and selective activity against EGFR T790M mutations, as well as its irreversible binding to EGFR, make it a valuable tool for studying the biology of this resistance mechanism. Further research is needed to fully understand its potential and limitations, and to identify new treatment strategies for NSCLC and other EGFR-mutant cancers.

合成方法

The synthesis of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves several chemical reactions, starting from commercially available starting materials. The first step is the preparation of 2,4-diamino-5-methylpyrimidine, which is then reacted with 2-chloro-6-methoxybenzoic acid to form 2-(2-chloro-6-methoxyphenyl)-5-methyl-4,5-dihydropyrimidine-4-one. This intermediate is then reacted with (R)-3-azetidinyl-1-(2-hydroxy-2-methylpropyl)amine to form the final product.

科学研究应用

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, it has shown potent activity against EGFR-sensitizing and T790M resistance mutations, with minimal activity against wild-type EGFR. In clinical trials, it has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC harboring EGFR T790M mutations.

属性

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFUSDNRLHIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。